Lansoprazole Sodium

Description

Properties

IUPAC Name |

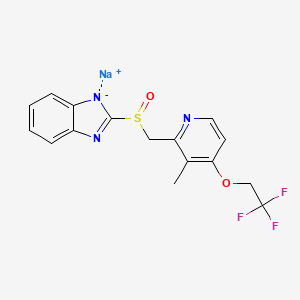

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226904-00-3 | |

| Record name | Lansoprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Biological Evaluation of Novel Lansoprazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, operates through the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump.[1] This technical guide provides a comprehensive overview of the synthesis of novel lansoprazole derivatives and an in-depth analysis of their biological activities. It is designed to serve as a resource for researchers and professionals engaged in the discovery and development of new anti-ulcer and gastroprotective agents. This document details synthetic methodologies, presents key biological data in a comparative format, and elucidates the underlying mechanisms of action, including both acid-dependent and -independent pathways.

Introduction to Lansoprazole and its Derivatives

Lansoprazole is a member of the proton pump inhibitor (PPI) class of drugs, characterized by a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.[2] Its therapeutic efficacy stems from its ability to covalently bind to and inactivate the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[3] The development of novel lansoprazole derivatives is driven by the pursuit of compounds with improved pharmacokinetic profiles, enhanced potency, greater selectivity, and additional therapeutic benefits, such as direct anti-Helicobacter pylori activity or augmented gastroprotective effects independent of acid suppression.[4][5]

General Synthetic Scheme

The synthesis of lansoprazole and its derivatives generally follows a convergent approach, involving two key intermediates: a substituted 2-mercaptobenzimidazole and a substituted 2-(chloromethyl)pyridine. The core synthetic strategy can be summarized in two main steps:

-

Thioether Formation: Condensation of the 2-mercaptobenzimidazole with the 2-(chloromethyl)pyridine derivative to form the thioether intermediate.

-

Oxidation: Oxidation of the thioether to the corresponding sulfoxide, which is the active pharmacophore.

The general synthetic workflow is depicted below:

Detailed Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole

This protocol describes the synthesis of the benzimidazole core, a key intermediate.

Materials:

-

o-Phenylenediamine

-

Carbon disulfide (CS2)

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Glacial acetic acid

Procedure:

-

Dissolve potassium hydroxide in methanol in a round-bottom flask equipped with a reflux condenser.

-

Add o-phenylenediamine to the solution and stir until dissolved.

-

Slowly add carbon disulfide to the mixture. The reaction is exothermic.

-

Reflux the reaction mixture for 3-4 hours.

-

After reflux, cool the mixture and add water and glacial acetic acid.[6]

-

The product, 2-mercaptobenzimidazole, will precipitate. Collect the solid by filtration, wash with water, and dry.

Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine Hydrochloride

This protocol outlines the preparation of the substituted pyridine moiety for lansoprazole.

Materials:

-

2,3-Lutidine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Nitrating mixture (fuming nitric acid and sulfuric acid)

-

2,2,2-Trifluoroethanol

-

Potassium carbonate

-

Thionyl chloride

Procedure:

-

Oxidize 2,3-lutidine with an oxidizing agent like m-CPBA to form 2,3-lutidine-N-oxide.

-

Nitrate the N-oxide using a nitrating mixture to introduce a nitro group at the 4-position.

-

React the 4-nitro derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to yield 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide.[7]

-

Rearrange the N-oxide and subsequently chlorinate the methyl group at the 2-position using thionyl chloride to afford the final product.

Synthesis of Lansoprazole Thioether Intermediate

Materials:

-

2-Mercaptobenzimidazole

-

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

-

Sodium hydroxide or potassium hydroxide

-

Methanol or ethanol

Procedure:

-

In a reaction vessel, dissolve 2-mercaptobenzimidazole in an alkaline solution of methanol or water.[8]

-

Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 10-45°C) for 0.6-3 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the thioether intermediate can be isolated by precipitation or extraction.

Oxidation to Lansoprazole

Materials:

-

Lansoprazole thioether intermediate

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

A suitable solvent (e.g., chloroform, ethyl acetate)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve the thioether intermediate in a suitable solvent and cool the solution to a low temperature (e.g., -10°C to 0°C).[9]

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA) to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Isolate the crude lansoprazole by extraction and subsequent evaporation of the solvent. The crude product can be purified by recrystallization.

Biological Activity of Novel Lansoprazole Derivatives

The biological evaluation of novel lansoprazole derivatives primarily focuses on their anti-ulcer and H+/K+ ATPase inhibitory activities. Additional screenings often include assessing their efficacy against Helicobacter pylori.

H+/K+ ATPase Inhibition Assay

This in vitro assay determines the potency of the synthesized compounds in inhibiting the proton pump.

Protocol:

-

Enzyme Preparation: Prepare H+/K+ ATPase-rich microsomes from the gastric mucosa of a suitable animal model (e.g., rabbit or hog).

-

Incubation: Pre-incubate the microsomal preparation with varying concentrations of the test compounds at 37°C.

-

Reaction Initiation: Initiate the ATPase reaction by adding ATP.

-

Phosphate Determination: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This is often done using a colorimetric method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Anti-Ulcer Activity Models

4.2.1. Aspirin-Induced Ulcer Model

-

Fast the experimental animals (e.g., rats) for 24 hours with free access to water.

-

Administer the test compounds or a standard drug (e.g., lansoprazole) orally.

-

After a specific time (e.g., 30 minutes), induce ulcers by oral administration of a high dose of aspirin.

-

After a few hours, sacrifice the animals and excise their stomachs.

-

Open the stomachs along the greater curvature and score the ulcers based on their number and severity.

-

Calculate the ulcer index and the percentage of ulcer inhibition.[6]

4.2.2. Ethanol-Induced Gastric Ulcer Model

-

Fast the animals for 18-24 hours.

-

Administer the test compounds orally.

-

After 30-60 minutes, administer absolute ethanol orally to induce gastric lesions.[10]

-

After 1 hour, sacrifice the animals and evaluate the gastric mucosal damage as described above.

Anti-Helicobacter pylori Activity

The minimum inhibitory concentration (MIC) is determined to assess the antibacterial activity of the derivatives against H. pylori.

Protocol:

-

Prepare a series of dilutions of the test compounds in a suitable growth medium.

-

Inoculate the medium with a standardized suspension of H. pylori.

-

Incubate the cultures under microaerophilic conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Data Presentation: Biological Activity of Novel Benzimidazole Derivatives

The following tables summarize the quantitative biological data for a series of newly synthesized benzimidazole derivatives.

Table 1: Anti-Ulcer Activity of Substituted Benzimidazole Derivatives (Aspirin-Induced Model)

| Compound ID | Substituent(s) | % Ulcer Inhibition |

| 54a | 2-methyl, 6-ethyl pyrimidinyl | 45.20% |

| 54b | 2-methyl, 6-propyl pyrimidinyl | 15.99% |

| 54c | 2-methyl, 6-butyl pyrimidinyl | 74.03% |

| 54d | 2-methyl, 6-phenyl pyrimidinyl | 41.20% |

| 54e | 2-ethyl, 6-methyl pyrimidinyl | 52.68% |

| 54f | 2-ethyl, 6-propyl pyrimidinyl | 72.87% |

| 54i | 2-ethyl, 6-butyl pyrimidinyl, 5-nitro | 75.15% |

| Lansoprazole | Standard | 78.65% |

Data sourced from Khan and Farooqui, 2021.[6]

Table 2: H+/K+ ATPase Inhibitory Activity of Substituted Benzimidazole Derivatives

| Compound ID | Substituent(s) | % Inhibition |

| 54c | 2-methyl, 6-butyl pyrimidinyl | 88.88% |

| 54d | 2-methyl, 6-phenyl pyrimidinyl | 91.03% |

| 54f | 2-ethyl, 6-propyl pyrimidinyl | 86.48% |

| 54g | 2-ethyl, 6-methyl pyrimidinyl, 5-nitro | 84.21% |

| Lansoprazole | Standard | 94.62% |

Data sourced from Khan and Farooqui, 2021.[6]

Table 3: Anti-Helicobacter pylori Activity of Lansoprazole and Related Compounds

| Compound | MIC90 (µg/mL) |

| Lansoprazole | 6.25 |

| Omeprazole | 25 |

| Pantoprazole | 100 |

MIC90: Minimum inhibitory concentration for 90% of strains. Data sourced from Nakao et al., 1997.[8]

Signaling Pathways and Mechanism of Action

Acid-Dependent Pathway: Proton Pump Inhibition

The primary mechanism of action of lansoprazole and its derivatives is the inhibition of the H+/K+ ATPase in gastric parietal cells. This process is acid-activated.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. scispace.com [scispace.com]

- 5. synthesis-and-pharmacological-evaluation-of-novel-benzimidazole-derivatives-as-antiulcer-and-h-k-atpase-inhibitor - Ask this paper | Bohrium [bohrium.com]

- 6. Growth inhibitory and bactericidal activities of lansoprazole compared with those of omeprazole and pantoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro activity of lansoprazole against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lansoprazole, a Proton Pump Inhibitor, Suppresses Production of Tumor Necrosis Factor-α and Interleukin-1β Induced by Lipopolysaccharide and Helicobacter Pylori Bacterial Components in Human Monocytic Cells via Inhibition of Activation of Nuclear Factor-κB and Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Lansoprazole's Impact on Cellular Oxidative Stress Pathways: A Technical Guide

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily recognized for its potent inhibition of gastric H+/K+-ATPase, the final step in gastric acid secretion.[1][2][3] Its clinical applications include the treatment of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] Beyond its acid-suppressing effects, a growing body of evidence reveals that lansoprazole possesses significant antioxidant properties, exerting a protective role against cellular oxidative stress.[4][5][6][7] This technical guide provides an in-depth analysis of the molecular mechanisms through which lansoprazole modulates cellular oxidative stress pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Lansoprazole-Mediated Antioxidant Effects

Lansoprazole's antioxidant activity is multifaceted, primarily revolving around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, direct scavenging of reactive oxygen species (ROS), and the modulation of endogenous antioxidant enzyme systems.[4][6][8] These effects are independent of its acid-inhibitory function.[4][6]

Activation of the Nrf2/ARE Signaling Pathway

A pivotal mechanism of lansoprazole's antioxidant action is the induction of the Nrf2/Antioxidant Response Element (ARE) pathway.[4][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its proteasomal degradation.[4] Lansoprazole has been shown to induce the transcription of Nrf2 mRNA and the translation of Nrf2 protein, without altering Keap1 levels.[8][9] This leads to the translocation of Nrf2 into the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, initiating their transcription.[8][9]

Studies have demonstrated that lansoprazole upregulates the expression of several Nrf2-dependent genes, including:

Furthermore, the activation of the Nrf2 pathway by lansoprazole has been linked to the upstream p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][6] Lansoprazole promotes the phosphorylation of p38 MAPK, which in turn appears to be essential for Nrf2 activation and the subsequent cytoprotective effects against oxidative insults like those induced by cisplatin.[4][6] The aryl hydrocarbon receptor (AhR)-cytochrome P450 1A1 (Cyp1a1) pathway has also been implicated in the upstream regulation of Nrf2 mRNA by lansoprazole.[8][9]

Reduction of Mitochondrial Reactive Oxygen Species (ROS) and Lipid Peroxidation

Lansoprazole has demonstrated a direct effect on mitigating mitochondrial ROS production.[10] In models of NSAID-induced gastric injury, lansoprazole pretreatment was found to inhibit the leakage of superoxide from mitochondria.[10] This effect is crucial as mitochondrial dysfunction is a significant source of cellular ROS.[10] By reducing mitochondrial superoxide production, lansoprazole helps maintain the mitochondrial transmembrane potential.[10][11]

A direct consequence of reduced ROS levels is the inhibition of lipid peroxidation.[10] Lansoprazole has been shown to decrease the levels of malondialdehyde (MDA) and 8-iso-prostaglandin F(2alpha), which are markers of lipid peroxidation, in response to oxidative challenges.[12][13] This protective effect on cell membranes is a key aspect of its antioxidant capacity.

Modulation of Antioxidant Enzyme Activity

Beyond the Nrf2-mediated induction of antioxidant genes, lansoprazole can also directly influence the activity of several crucial antioxidant enzymes. In studies involving ethanol-HCl-induced gastric and hepatic injury, lansoprazole pretreatment led to an increase in the activity of:

-

Superoxide Dismutase (SOD)[12]

-

Catalase[12]

-

Glutathione Reductase[12]

-

Glutathione S-Transferase (GST)[12]

Concurrently, lansoprazole treatment was associated with an increase in the levels of reduced glutathione (GSH), a critical non-enzymatic antioxidant.[12]

Quantitative Data on Lansoprazole's Effects

The following tables summarize the quantitative findings from key studies investigating the impact of lansoprazole on markers of oxidative stress.

Table 1: Effect of Lansoprazole on Nrf2 Pathway Gene and Protein Expression in Rat Liver

| Parameter | Treatment Group (Lansoprazole Dose) | Fold Change vs. Control | Time Point | Reference |

| Nrf2 mRNA | 100 mg/kg (oral) | ~2-fold increase | 3 hours | [9] |

| Nrf2 Protein | 100 mg/kg (oral) | ~5-fold increase | 6 hours | [9] |

| HO-1 Protein | 100 mg/kg (oral) | ~3-fold increase | 6 hours | [9] |

| Nrf2 Protein | 30 mg/kg/day (subcutaneous, 7 days) | ~2-fold increase | 7 days | [9] |

| HO-1 Protein | 30 mg/kg/day (subcutaneous, 7 days) | ~2-fold increase | 7 days | [9] |

Table 2: Effect of Lansoprazole on Cell Viability and Oxidative Stress Markers in RGM1 Cells

| Parameter | Condition | Lansoprazole Pretreatment | % Change | Reference |

| Cell Viability | Indomethacin (750 µM) | 10 µM | 14.2% inhibition of viability loss | [10] |

| Cell Viability | Indomethacin (750 µM) | 30 µM | 14.4% inhibition of viability loss | [10] |

| Lipid Peroxidation | Indomethacin | Yes | Significant reduction | [10] |

| Mitochondrial Superoxide | Indomethacin | Yes | Significant reduction | [10] |

Table 3: Effect of Lansoprazole on Antioxidant Enzyme Activity in Rat Gastric Mucosa and Liver (Ethanol-HCl Injury Model)

| Enzyme/Molecule | Tissue | Lansoprazole Pretreatment | Outcome | Reference |

| Malondialdehyde (MDA) | Gastric Mucosa & Liver | Yes | Decrease | [12] |

| Superoxide Dismutase (SOD) | Gastric Mucosa & Liver | Yes | Increase | [12] |

| Catalase | Gastric Mucosa & Liver | Yes | Increase | [12] |

| Reduced Glutathione (GSH) | Gastric Mucosa & Liver | Yes | Increase | [12] |

| Glutathione Reductase | Gastric Mucosa & Liver | Yes | Increase | [12] |

| Glutathione S-Transferase (GST) | Gastric Mucosa & Liver | Yes | Increase | [12] |

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on lansoprazole and oxidative stress.

Protocol 1: In Vivo Animal Model of Hepatic Oxidative Stress

-

Animal Model: Male Wistar rats.

-

Treatment:

-

Oral administration of lansoprazole (10-100 mg/kg) or vehicle.

-

Alternatively, subcutaneous administration of lansoprazole (30 mg/kg/day) for 7 consecutive days.

-

-

Induction of Injury: Intraperitoneal injection of thioacetamide (500 mg/kg) to induce acute hepatic damage.[8][9]

-

Sample Collection: Livers are harvested at specified time points (e.g., 3 and 6 hours after a single dose) for analysis.[9]

-

Analysis:

-

Quantitative RT-PCR: Total RNA is extracted from liver tissue, reverse transcribed to cDNA, and used for quantitative PCR to measure mRNA levels of Nrf2, Keap1, HO-1, Nqo1, Gsta2, and Ugt1a6.[8][9]

-

Western Blotting: Liver lysates are prepared, and proteins are separated by SDS-PAGE. Blots are probed with specific antibodies to detect and quantify Nrf2, Keap1, and HO-1 proteins.[8][9] Nuclear and cytoplasmic fractions can be isolated to assess Nrf2 translocation.

-

Immunohistochemistry: Liver sections are stained with antibodies against Nrf2 and HO-1 to visualize protein expression and localization within hepatocytes.[9]

-

Protocol 2: In Vitro Cell Culture Model of Oxidative Injury

-

Cell Line: Rat liver epithelial RL34 cells or rat gastric mucosal RGM1 cells.[4][10]

-

Cell Culture: Cells are maintained in appropriate culture medium and conditions.

-

Treatment:

-

Analysis:

-

Cell Viability Assay: Cell viability is assessed using methods like the MTS assay to quantify the protective effect of lansoprazole.[14]

-

Luciferase Reporter Assay: Cells are transfected with a reporter construct containing the Antioxidant Response Element (ARE) linked to a luciferase gene to measure Nrf2 transcriptional activity.[4][6]

-

siRNA Knockdown: To confirm the role of Nrf2, cells are transfected with siRNA targeting Nrf2 to silence its expression before lansoprazole and cisplatin treatment.[4][6][14]

-

Measurement of Lipid Peroxidation: Cellular lipid peroxidation can be measured using fluorescent probes like diphenyl-1-pyrenylphosphine (DPPP).[10]

-

Protocol 3: Measurement of Mitochondrial Superoxide Production

-

Method: Electron Spin Resonance (ESR) Spectroscopy.[10]

-

Procedure:

-

RGM1 cells are pretreated with lansoprazole, followed by treatment with indomethacin.

-

Mitochondria are isolated from the cells using a commercial kit.

-

The mitochondrial pellet is resuspended in a solution containing respiratory substrates (succinate, glutamate, malate), NADH, and a spin trapping agent such as 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (CYPMPO).[10]

-

The ESR spectrum is recorded to detect the formation of the CYPMPO-superoxide adduct, providing a measure of superoxide production.[10]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental designs discussed.

Caption: Lansoprazole activates the Nrf2/ARE pathway via p38 MAPK and AhR/Cyp1a1.

Caption: Lansoprazole mitigates NSAID-induced cellular injury by inhibiting mitochondrial superoxide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway | PLOS One [journals.plos.org]

- 5. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lansoprazole protects hepatic cells against cisplatin-induced oxidative stress through the p38 MAPK/ARE/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nrf2-inducing anti-oxidation stress response in the rat liver--new beneficial effect of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nrf2-Inducing Anti-Oxidation Stress Response in the Rat Liver - New Beneficial Effect of Lansoprazole | PLOS One [journals.plos.org]

- 10. Lansoprazole inhibits mitochondrial superoxide production and cellular lipid peroxidation induced by indomethacin in RGM1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lansoprazole inhibits mitochondrial superoxide production and cellular lipid peroxidation induced by indomethacin in RGM1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of oxidative stress in lansoprazole-mediated gastric and hepatic protection in Wistar rats [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of gastroprotection by lansoprazole pretreatment against experimentally induced injury in rats: role of mucosal oxidative damage and sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Emergence of Lansoprazole Analogues as Promising PET Imaging Agents for Tauopathies

A Technical Guide for Researchers and Drug Development Professionals

The landscape of neurodegenerative disease diagnostics is continually evolving, with a pressing need for sensitive and specific in vivo imaging tools. Among the most challenging targets is the abnormally aggregated tau protein, a hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease (AD) and Progressive Supranuclear Palsy (PSP). This technical guide explores the burgeoning potential of lansoprazole, a widely used proton pump inhibitor, and its analogues as high-affinity radiotracers for Positron Emission Tomography (PET) imaging of aggregated tau. Recent preclinical and early clinical investigations have repositioned this therapeutic agent into a promising diagnostic tool, offering a novel avenue for the noninvasive quantification of tau burden in the human brain.

From Gastric Acid Suppression to Neuroimaging: The Lansoprazole Scaffold

Lansoprazole's journey from a medication for acid-related gastrointestinal conditions to a potential diagnostic agent for neurodegenerative diseases is a compelling example of drug repurposing.[1][2] The core of its potential lies in the benzimidazole moiety within its structure, a chemical scaffold that has been identified as having a notable affinity for tau aggregates.[1][2][3] Researchers have capitalized on this characteristic, developing radiolabeled versions of lansoprazole and its derivatives to serve as PET tracers. These tracers are designed to cross the blood-brain barrier, selectively bind to tau deposits, and emit a positron signal that can be detected and quantified by PET scanners, thereby providing a window into the progression of tau pathology in living individuals.

Quantitative Profile of Lansoprazole-Based PET Tracers

The development of effective PET tracers hinges on several key quantitative parameters, including binding affinity, radiochemical yield, purity, and specific activity. The following tables summarize the reported data for the most promising lansoprazole-based radiotracers.

Table 1: Binding Affinity and Selectivity of Lansoprazole Analogues for Tau Aggregates

| Radiotracer | Target | Binding Affinity (Kd) | Selectivity (Tau vs. Aβ) | Reference |

| [11C]N-methyl lansoprazole ([11C]NML) | Heparin-induced tau filaments (HITF) | 0.7 nM | - | [2][3] |

| [18F]N-methyl lansoprazole ([18F]NML) | Heparin-induced tau filaments (HITF) | 0.7 nM | 11.7-fold | [4] |

| [18F]N-methyl lansoprazole ([18F]NML) | AD Tau (3R/4R) | 8.2 nM | - | [4] |

| [18F]N-methyl lansoprazole ([18F]NML) | PSP Tau (4R) | 11.4 nM | - | [4] |

| Lansoprazole | Heparin-induced tau filaments | 2.5 nM (Ki) | - | [4] |

Table 2: Radiosynthesis and Physicochemical Properties of Lansoprazole-Based PET Tracers

| Radiotracer | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Specific Activity) | LogP | Reference |

| [11C]N-methyl lansoprazole ([11C]NML) | 4.6% (non-decay-corrected) | >99% | >15,000 Ci/mmol (555 GBq/μmol) | 2.18 | [1][3] |

| [18F]lansoprazole ([18F]LNS) | 0.5-14% (combined with byproduct) | - | ~1,000 Ci/mmol (37 GBq/μmol) | - | [3] |

| [18F]N-methyl lansoprazole ([18F]NML) | 1-28% | >97% | 120.1 ± 186.3 GBq/μmol | - | [3][4][5] |

Experimental Protocols: A Closer Look at the Methodologies

The successful development and validation of these novel PET tracers involve a series of intricate experimental procedures, from their initial synthesis to their evaluation in biological systems.

Radiosynthesis of Lansoprazole Analogues

The introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the lansoprazole molecule is a critical first step.

-

[¹¹C]N-methyl lansoprazole ([¹¹C]NML): The synthesis of [¹¹C]NML is typically achieved through the methylation of the benzimidazole nitrogen of lansoprazole.[1] This is accomplished using [¹¹C]methyl triflate ([¹¹C]MeOTf) in a rapid, one-step reaction.[1][2][3] The precursor, lansoprazole, is dissolved in a suitable solvent like tetrahydrofuran (THF) and reacted with [¹¹C]MeOTf.[1][2][3] The resulting radiolabeled product is then purified using semi-preparative high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).[2][3]

-

[¹⁸F]lansoprazole ([¹⁸F]LNS) and [¹⁸F]N-methyl lansoprazole ([¹⁸F]NML): The longer half-life of ¹⁸F (109.77 minutes) compared to ¹¹C (20.38 minutes) makes it a more practical choice for widespread clinical use.[2][3] The radiosynthesis of ¹⁸F-labeled lansoprazole analogues has been achieved by targeting the trifluoromethyl group. A common strategy involves the radiofluorination of a corresponding gem-difluoro enol ether precursor.[4] This reaction is carried out using no-carrier-added [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and a base such as potassium carbonate.[2][3] The reaction is quenched with a proton source to generate the [¹⁸F]trifluoromethyl group.[4] Purification is subsequently performed using semi-preparative HPLC and SPE.[2][3]

In Vitro Binding Assays

To ascertain the affinity and selectivity of the newly synthesized radiotracers, in vitro binding assays are performed. These experiments typically involve incubating the radiotracer with brain tissue homogenates from individuals with confirmed tau pathology (e.g., AD or PSP patients) or with synthetic tau fibrils. Competition binding assays, where increasing concentrations of a non-radiolabeled competitor are added, are used to determine the dissociation constant (Kd), a measure of binding affinity. To assess selectivity, similar binding assays are conducted using tissue or synthetic fibrils of other protein aggregates found in neurodegenerative diseases, most notably amyloid-beta (Aβ).

Autoradiography

Autoradiography provides a visual confirmation of the radiotracer's binding to tau pathology in post-mortem brain tissue sections. Thin sections of brain tissue from patients with tauopathies are incubated with the radiolabeled lansoprazole analogue. The sections are then exposed to a phosphor imaging plate or film, which captures the radioactive signal. The resulting images reveal the anatomical distribution of the radiotracer's binding, which can then be compared with the known distribution of tau pathology as confirmed by immunohistochemistry on adjacent tissue sections.[3] This technique is crucial for demonstrating that the tracer binds to the target of interest with high specificity.

In Vivo PET Imaging and Biodistribution Studies

The ultimate test of a PET tracer's utility is its performance in living organisms. Preclinical in vivo studies are conducted in animal models, typically rodents and non-human primates, to evaluate the tracer's ability to cross the blood-brain barrier, its pharmacokinetic profile, and its in-brain distribution. These studies involve injecting the radiotracer into the animal and acquiring a series of PET scans over time. The resulting dynamic images provide information on the tracer's uptake and clearance from the brain. Ex vivo biodistribution studies, where tissues are harvested at different time points after tracer injection and their radioactivity is measured, provide a more detailed quantitative assessment of the tracer's distribution throughout the body.[1] These studies also help in identifying potential off-target binding and estimating the radiation dosimetry for future human studies.[4][5]

First-in-Human Studies and Future Directions

Following promising preclinical results, the most viable candidates, such as [¹⁸F]NML, have advanced to first-in-human studies.[4][5] These initial clinical trials are designed to assess the safety, pharmacokinetics, and imaging characteristics of the tracer in healthy volunteers and in patients with tauopathies.[4][5] While early results for [¹⁸F]NML in humans have shown good brain uptake and reasonable pharmacokinetics, the brain retention in patients with AD and PSP was lower than anticipated, indicating that further optimization of the lansoprazole scaffold may be necessary.[4]

Despite these initial challenges in human trials, the research into lansoprazole and its analogues has significantly advanced the field of tau PET imaging. The high affinity and selectivity demonstrated in preclinical studies underscore the potential of the benzimidazole scaffold. Future research will likely focus on modifying the lansoprazole structure to improve its brain kinetics and specific binding signal in humans. The continued development of these and other novel PET tracers is paramount for the accurate diagnosis, monitoring of disease progression, and the evaluation of new therapeutic interventions for tauopathies.

References

- 1. Evaluation of [11C]N-Methyl Lansoprazole as a Radiopharmaceutical for PET Imaging of Tau Neurofibrillary Tangles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Affinity Radiopharmaceuticals Based Upon Lansoprazole for PET Imaging of Aggregated Tau in Alzheimer’s Disease and Progressive Supranuclear Palsy: Synthesis, Preclinical Evaluation, and Lead Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of [18F]N-methyl-lansoprazole as a tau PET imaging agent in first-in-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of [18F]- N-Methyl lansoprazole as a Tau PET Imaging Agent in First-in-Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoroethoxy Group: A Key Determinant of Lansoprazole's Pharmacological Superiority

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), has long been a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy in suppressing gastric acid secretion stems from the irreversible inhibition of the H+/K+-ATPase, the proton pump of the gastric parietal cell. A key structural feature that distinguishes lansoprazole from its predecessor, omeprazole, is the presence of a trifluoroethoxy group on the pyridine ring. This technical guide delves into the profound pharmacological implications of this specific chemical moiety, exploring its influence on the drug's physicochemical properties, mechanism of action, metabolism, and unique therapeutic attributes beyond acid suppression.

Physicochemical Properties Conferred by the Trifluoroethoxy Group

The trifluoroethoxy group significantly impacts the physicochemical characteristics of the lansoprazole molecule, thereby influencing its absorption, distribution, and interaction with its biological target.

Enhanced Lipophilicity

The substitution of a methoxy group (as in omeprazole) with a trifluoroethoxy group increases the lipophilicity of lansoprazole. This property is crucial for the drug's ability to traverse cellular membranes and accumulate in the acidic canaliculi of parietal cells, where it is converted to its active form.

Modulation of Basicity (pKa)

The electron-withdrawing nature of the fluorine atoms in the trifluoroethoxy group lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is critical for the drug's acid-activated conversion to the active sulfenamide intermediate within the acidic environment of the parietal cell.

Table 1: Physicochemical Properties of Lansoprazole

| Property | Value | Reference |

| pKa1 (pyridine) | ~4.0-4.15 | [1] |

| pKa2 (benzimidazole) | ~8.84 | [1][2] |

| logP (octanol/water) | 2.39 | [3] |

Enhanced Pharmacological Activity

The structural alteration imparted by the trifluoroethoxy group translates into demonstrable advantages in lansoprazole's pharmacological profile compared to other PPIs.

Potent H+/K+-ATPase Inhibition

Lansoprazole exhibits a more potent and sustained inhibition of the gastric H+/K+-ATPase compared to omeprazole.[4] This heightened potency is attributed to the electronic effects of the trifluoroethoxy group, which may facilitate the conversion of lansoprazole to its active form and enhance its reactivity with the cysteine residues of the proton pump.

Table 2: Comparative Anti-secretory Activity of Lansoprazole and Omeprazole

| Parameter | Lansoprazole (30 mg) | Omeprazole (20 mg) | Omeprazole (40 mg) | Reference |

| Meal-stimulated acid secretion inhibition (Day 5) | 82% | 39% | 83% | [4] |

| Percentage of time with esophageal pH < 4 (Day 5) | 1.92% | 4.76% | - | [5] |

| Number of reflux episodes > 5 min (Day 5) | 1.00 | 2.90 | - | [5] |

Superior Anti-ulcer Effects in Animal Models

In preclinical studies, lansoprazole demonstrates significantly greater anti-ulcer effects in various rat models of gastric and duodenal ulcers compared to omeprazole, an effect that is more pronounced than its relative anti-secretory potency would suggest.[6] This suggests that the trifluoroethoxy group may contribute to gastroprotective mechanisms independent of acid suppression.

Unique Pharmacological Properties Beyond Acid Suppression

A growing body of evidence indicates that the trifluoroethoxy group endows lansoprazole with unique pharmacological activities that contribute to its therapeutic efficacy.

Anti-inflammatory Activity

Lansoprazole has been shown to possess anti-inflammatory properties, independent of its acid-inhibitory effects.[7][8] This has been demonstrated in experimental models of colitis and NSAID-induced gastric injury, where lansoprazole administration leads to a reduction in inflammatory markers.[7][8]

Antimicrobial Activity against Helicobacter pylori

Lansoprazole exhibits direct antimicrobial activity against Helicobacter pylori, a key pathogenic bacterium in peptic ulcer disease and gastritis. Notably, its in vitro potency against H. pylori is significantly greater than that of omeprazole. This effect is believed to contribute to the high eradication rates of H. pylori when lansoprazole is included in combination therapy regimens.

Table 3: Comparative In Vitro Activity of PPIs against Helicobacter pylori

| Compound | MIC90 (μg/mL) | Reference |

| Lansoprazole | 6.25 | |

| Omeprazole | 25 | |

| Pantoprazole | 100 |

Metabolism and the Role of the Trifluoroethoxy Group

Lansoprazole is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4. The trifluoroethoxy group, being metabolically stable due to the strong carbon-fluorine bonds, influences the metabolic pathway of the parent molecule. The metabolism is stereoselective, with the S-enantiomer being preferentially metabolized by CYP2C19 and the R-enantiomer by CYP3A4. This metabolic profile can have clinical implications in individuals with genetic polymorphisms in CYP2C19.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of lansoprazole on the gastric proton pump.

Materials:

-

Hog gastric microsomes (containing H+/K+-ATPase)

-

Lansoprazole

-

ATP

-

HEPES-Tris buffer (pH 6.5 and 7.4)

-

Valinomycin

-

Potassium chloride (KCl)

-

Ammonium molybdate

-

Malachite green

Procedure:

-

Prepare a reaction mixture containing HEPES-Tris buffer (pH 6.5), hog gastric microsomes, valinomycin, and KCl.

-

Add varying concentrations of lansoprazole (or vehicle control) to the reaction mixture and pre-incubate for 30 minutes at 37°C to allow for acid activation of the drug.

-

Initiate the ATPase reaction by adding ATP.

-

Incubate the reaction mixture for 20 minutes at 37°C.

-

Stop the reaction by adding a solution of ammonium molybdate in sulfuric acid.

-

Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method with malachite green.

-

Calculate the percentage of H+/K+-ATPase inhibition for each lansoprazole concentration and determine the IC50 value.

NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of lansoprazole against gastric damage induced by non-steroidal anti-inflammatory drugs.

Materials:

-

Male Wistar rats (180-220 g)

-

Indomethacin (or other NSAID)

-

Lansoprazole

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Formalin solution

Procedure:

-

Fast the rats for 24 hours prior to the experiment, with free access to water.

-

Administer lansoprazole (e.g., 10, 30, 100 mg/kg) or vehicle orally to different groups of rats.[9]

-

After 30 minutes, administer indomethacin (e.g., 30 mg/kg) orally to induce gastric ulcers.[7][8]

-

Four hours after indomethacin administration, euthanize the rats.

-

Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

-

Examine the gastric mucosa for the presence of ulcers and score the severity of the lesions based on a predefined scale (e.g., number and length of lesions).

-

Optionally, gastric tissue can be collected for histological examination and measurement of biochemical markers of inflammation and oxidative stress (e.g., myeloperoxidase activity, malondialdehyde levels).

Determination of Minimum Inhibitory Concentration (MIC) against Helicobacter pylori

Objective: To determine the in vitro antimicrobial activity of lansoprazole against H. pylori.

Materials:

-

Helicobacter pylori strains

-

Brucella agar or Mueller-Hinton agar supplemented with 5% sheep blood

-

Lansoprazole

-

Microaerophilic incubation system (e.g., gas jar with CampyGen pack)

Procedure:

-

Prepare a series of agar plates containing twofold serial dilutions of lansoprazole (e.g., from 0.06 to 128 μg/mL).

-

Prepare a standardized inoculum of each H. pylori strain (e.g., 10^5 CFU/spot).

-

Spot-inoculate the bacterial suspension onto the surface of the lansoprazole-containing agar plates and a control plate without the drug.

-

Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

The MIC is defined as the lowest concentration of lansoprazole that completely inhibits visible growth of the bacteria.

CYP2C19 and CYP3A4 Inhibition Assay

Objective: To assess the inhibitory potential of lansoprazole on the major drug-metabolizing enzymes CYP2C19 and CYP3A4.

Materials:

-

Human liver microsomes

-

Lansoprazole

-

Specific probe substrates for CYP2C19 (e.g., S-mephenytoin) and CYP3A4 (e.g., midazolam)

-

NADPH regenerating system

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Pre-incubate human liver microsomes with varying concentrations of lansoprazole (or vehicle control) in the incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.

-

Add the specific probe substrate for either CYP2C19 or CYP3A4 to the reaction mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of enzyme activity at each lansoprazole concentration and determine the IC50 value.

Visualizing Key Pathways and Processes

Lansoprazole's Mechanism of Action

Caption: Covalent inhibition of the gastric proton pump by activated lansoprazole.

Lansoprazole Metabolism

Caption: Primary metabolic pathways of lansoprazole mediated by CYP enzymes.

Experimental Workflow for NSAID-Induced Ulcer Model

Caption: Workflow for evaluating lansoprazole's gastroprotective effects.

Conclusion

The trifluoroethoxy group is not merely a minor structural modification of the lansoprazole molecule but a critical determinant of its enhanced pharmacological profile. This moiety favorably influences the drug's physicochemical properties, leading to more potent and sustained inhibition of the gastric proton pump. Furthermore, it confers unique anti-inflammatory and antimicrobial activities that extend lansoprazole's therapeutic benefits beyond simple acid suppression. A thorough understanding of the pharmacological contributions of the trifluoroethoxy group is essential for the rational design of next-generation acid-suppressive therapies and for optimizing the clinical application of this important drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lansoprazole versus omeprazole: influence on meal-stimulated gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the effect of lansoprazole and omeprazole on intragastric acidity and gastroesophageal reflux in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lansoprazole prevents experimental gastric injury induced by non-steroidal anti-inflammatory drugs through a reduction of mucosal oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Lansoprazole's Interaction with the Aryl Hydrocarbon Receptor: A Toxicological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the proton pump inhibitor lansoprazole and the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Understanding this interaction is crucial for assessing the toxicological profile of lansoprazole, including its potential for drug-drug interactions and other adverse effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and workflows involved in this research area.

Introduction to Lansoprazole and the Aryl Hydrocarbon Receptor

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] Beyond its therapeutic action, lansoprazole has been identified as an activator of the aryl hydrocarbon receptor (AhR).[2][3][4][5][6] The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of a wide range of xenobiotics, including environmental pollutants and drugs.[2] Activation of the AhR signaling pathway leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) 1A1 and 1A2.[2][7] Consequently, lansoprazole's interaction with AhR can lead to clinically relevant drug-drug interactions and other toxicological effects.[8]

Lansoprazole is administered as a racemic mixture of two enantiomers, R-lansoprazole (dexlansoprazole) and S-lansoprazole.[3][4] Research has demonstrated that these enantiomers exhibit differential effects on the AhR signaling pathway, adding a layer of complexity to its toxicological assessment.[2][3][4][5][6]

The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR pathway by a ligand like lansoprazole follows a well-defined sequence of events. In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon ligand binding, this complex undergoes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The most prominent of these target genes are CYP1A1 and CYP1A2.

Quantitative Analysis of Lansoprazole's Interaction with AhR

Studies have shown that both enantiomers of lansoprazole can activate AhR, but with differing potencies and efficacies that are concentration-dependent.

Enantiospecific AhR Activation

In general, at lower concentrations (1–10 µM), S-lansoprazole is a more potent activator of AhR compared to R-lansoprazole.[2][3][4][5] Conversely, at higher concentrations (e.g., 100 µM), R-lansoprazole demonstrates stronger AhR activation.[2][3][4][5] This differential activity is important for understanding the overall effect of the racemic mixture administered clinically.

AhR Transcriptional Activity Data

The following table summarizes the half-maximal effective concentrations (EC50) for AhR activation by lansoprazole enantiomers, as determined by luciferase reporter gene assays in the human AZ-AHR cell line.[6]

| Compound | EC50 (µM) | Average Efficacy (% of TCDD) |

| S-Lansoprazole (S-LAN) | 1.9 ± 0.3 | 26.3 ± 8.7 |

| R-Lansoprazole (R-LAN) | 5.7 ± 2.9 | 23.0 ± 10.0 |

| Rac-Lansoprazole (rac-LAN) | 2.4 ± 0.1 | 22.8 ± 5.6 |

| Data from Novotna et al. (2014)[6]. Efficacy is expressed relative to the maximal induction by the potent AhR agonist TCDD. |

Downstream Consequences of AhR Activation by Lansoprazole

The activation of AhR by lansoprazole leads to the induction of target genes, primarily CYP1A1 and CYP1A2. This has significant implications for drug metabolism and potential drug-drug interactions.

Induction of CYP1A1 and CYP1A2

Lansoprazole and its enantiomers induce the expression of both CYP1A1 and CYP1A2 mRNA and protein in human liver cells.[2][5] The pattern of induction by the enantiomers mirrors their AhR activation profile. At a concentration of 100 µM, R-lansoprazole was found to be a more potent inducer of CYP1A1 mRNA than S-lansoprazole in human hepatoma HepG2 cells.[2] Similarly, in primary human hepatocytes, R-lansoprazole caused a significantly higher induction of both CYP1A1 and CYP1A2 mRNA compared to S-lansoprazole at a concentration of 100 µM.[5]

Table 2: Induction of CYP1A1 mRNA in HepG2 Cells by Lansoprazole Enantiomers

| Compound (100 µM) | Fold Induction of CYP1A1 mRNA |

| S-Lansoprazole (S-LAN) | ~50-fold |

| R-Lansoprazole (R-LAN) | ~200-fold |

| Rac-Lansoprazole (rac-LAN) | ~100-fold |

| Approximate values derived from graphical data in Novotna et al. (2014)[2]. |

Table 3: Induction of CYP1A1 and CYP1A2 mRNA in Primary Human Hepatocytes by Lansoprazole Enantiomers (100 µM)

| Compound | Fold Induction of CYP1A1 mRNA | Fold Induction of CYP1A2 mRNA |

| S-Lansoprazole (S-LAN) | 255-fold | ~15-fold |

| R-Lansoprazole (R-LAN) | 575-fold | ~30-fold |

| Rac-Lansoprazole (rac-LAN) | 358-fold | ~20-fold |

| Data from Novotna et al. (2014) for hepatocyte culture Hep220770[5]. |

Induction of Other Cytochrome P450 Enzymes

In addition to CYP1A enzymes, lansoprazole has also been shown to induce CYP3A4, another critical enzyme in drug metabolism.[9][10][11] This induction is mediated through the activation of the pregnane X receptor (PXR) and the glucocorticoid receptor (GR).[9][10][11] The ability of lansoprazole to induce multiple CYP enzymes highlights its potential for a broad range of drug-drug interactions.[8]

Experimental Protocols for Assessing Lansoprazole-AhR Interaction

A variety of in vitro assays are employed to characterize the interaction between lansoprazole and the AhR signaling pathway.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 are commonly used due to their hepatic origin and expression of AhR.[2][6] Stably transfected reporter cell lines, like the AZ-AHR line which contains a luciferase gene under the control of AhR response elements, are also utilized.[4]

-

Primary Cells: Primary human hepatocytes are considered the gold standard for in vitro studies as they most closely mimic the in vivo physiology of the human liver.[3][4]

-

Treatment: Cells are typically treated with various concentrations of lansoprazole enantiomers or the racemic mixture for specific durations. For mRNA analysis, a 24-hour treatment is common, while protein analysis may require a 48-hour incubation.[2][6] A vehicle control (e.g., 0.1% DMSO) is always included.[4]

AhR-Dependent Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activation of AhR.

-

Cell Seeding: AZ-AHR cells are seeded in 96-well plates and allowed to stabilize for 16-24 hours.[4]

-

Compound Treatment: Cells are treated with a range of concentrations of lansoprazole enantiomers, a positive control (e.g., TCDD), and a vehicle control for 24 hours.[2][4]

-

Cell Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.[4][5]

-

Data Analysis: Luciferase activity is often normalized to cell viability (e.g., using an MTT assay) and expressed as fold induction over the vehicle control.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the induction of AhR target gene mRNA.

-

RNA Isolation: Total RNA is extracted from treated cells using standard methods (e.g., TRIzol reagent).

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for target genes (CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the protein levels of induced enzymes.

-

Protein Extraction: Total protein is extracted from treated cells.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., CYP1A1, CYP1A2) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody conjugated to a detection enzyme.

-

Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

EROD (7-ethoxyresorufin-O-deethylase) Assay for CYP1A1/2 Catalytic Activity

The EROD assay measures the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.

-

Cell Treatment: Cells are treated with lansoprazole as in other assays.

-

Incubation with Substrate: The cells are then incubated with 7-ethoxyresorufin, a substrate that is converted by CYP1A1/2 into the fluorescent product resorufin.

-

Fluorescence Measurement: The amount of resorufin produced is measured using a fluorometer.

-

Data Analysis: The fluorescence intensity is proportional to the CYP1A1/2 enzymatic activity.

In Vivo Toxicology of Lansoprazole

Animal studies provide valuable insights into the potential toxicological effects of lansoprazole in a whole-organism context.

Findings from Rat Toxicology Studies

Long-term (24-month) toxicology studies in Sprague-Dawley rats have revealed several dose-dependent effects of lansoprazole.

Table 4: Summary of Key Findings from In Vivo Rat Toxicology Studies

| Dose (mg/kg/day) | Organ(s) Affected | Observed Effects |

| ≥ 15 | Stomach, Duodenum | Increased absolute and relative organ weights.[12] |

| ≥ 15 | Testes | Leydig cell hyperplasia and interstitial cell adenomas.[13][14] |

| ≥ 50 | Liver | Increased relative liver weights.[12] |

| ≥ 50 | Thymus | Decreased absolute and relative organ weights.[12] |

| ≥ 50 | General | Decreased body weight gain, microcytic hypochromic anemia.[12] |

| 150 | General (females) | Hypoglycemia.[12] |

Data from Youssef et al. (2002)[12] and FDA reports[13][14].

Carcinogenicity and Genotoxicity

-

Carcinogenicity: In two-year studies, lansoprazole produced dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and carcinoids in rats.[14][15] In male rats, an increase in testicular interstitial cell adenomas was observed.[14] In mice, an increased incidence of liver tumors was noted.[15]

-

Genotoxicity: Lansoprazole tested positive in the Ames test and an in vitro human lymphocyte chromosomal aberration assay.[14][15] However, it was not genotoxic in several other assays, including the ex vivo rat hepatocyte unscheduled DNA synthesis (UDS) test and the in vivo mouse micronucleus test.[15]

Conclusion

Lansoprazole is a clear activator of the aryl hydrocarbon receptor, with its S- and R-enantiomers exhibiting distinct, concentration-dependent potencies. This activation leads to the induction of key drug-metabolizing enzymes, including CYP1A1, CYP1A2, and CYP3A4, creating a significant potential for drug-drug interactions. The enantiospecificity of these effects underscores the importance of considering the stereochemistry of drugs in toxicological assessments. In vivo studies have identified the stomach, liver, and testes as target organs for lansoprazole toxicity in rodents. For drug development professionals and researchers, a thorough understanding of the mechanisms underlying lansoprazole's interaction with AhR and other nuclear receptors is essential for predicting and mitigating potential adverse effects in the clinical setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines | PLOS One [journals.plos.org]

- 3. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omeprazole and lansoprazole are mixed inducers of CYP1A and CYP3A in human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. doaj.org [doaj.org]

- 10. Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnane X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Investigating the Binding of Lansoprazole to Pathogenic Tau Protein: A Technical Guide for Neurodegenerative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on the interaction between lansoprazole, a proton-pump inhibitor, and pathogenic tau protein, a key player in neurodegenerative diseases such as Alzheimer's disease. This document outlines the quantitative binding data, detailed experimental protocols, and relevant signaling pathways to facilitate further investigation and drug development in this promising area.

Quantitative Data Summary: Lansoprazole and Tau Binding

The following tables summarize the key quantitative findings from studies investigating the binding affinity of lansoprazole and its derivatives to tau aggregates.

Table 1: Binding Affinity of Lansoprazole and Derivatives to Tau and Aβ Aggregates

| Compound | Target | Dissociation Constant (Kd) | Selectivity (Kd Aβ / Kd Tau) | Reference |

| [18F]Lansoprazole | Heparin-induced Tau Filaments | 3.3 nM | 3.3 | [1][2] |

| [18F]Lansoprazole | Aggregated Aβ1-42 | 11.0 nM | - | [1][2] |

| [11C]N-methyl lansoprazole | Heparin-induced Tau Filaments | 0.7 nM | 11.7 | [1][2] |

| [18F]N-methyl lansoprazole | Heparin-induced Tau Filaments | 0.7 nM | 11.7 | [1][2] |

| N-methyl lansoprazole derivatives | Aggregated Aβ1-42 | 8.2 nM | - | [1][2] |

Table 2: In Vitro Inhibition of Tau Aggregation

| Compound | Assay | Concentration | Inhibition of Tau Aggregation | Reference |

| Lansoprazole | AD seed-induced RT-QuIC | 50 µM | Significant inhibition after 24 and 48 hours | [3][4] |

| Calcipotriene | AD seed-induced RT-QuIC | 50 µM | Most effective inhibitor in the study | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between lansoprazole and pathogenic tau.

Preparation of AD Brain Homogenate for Tau Seeding

A critical component of many tau aggregation assays is the use of tau "seeds" derived from the brains of Alzheimer's disease patients.

Protocol:

-

Obtain frozen autopsied AD brain cerebral cortex tissue.

-

Prepare a 10% (w/v) brain homogenate in a suitable buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors).

-

Centrifuge the homogenate at 27,000 x g for 30 minutes at 4°C to remove cellular debris.

-

Collect the supernatant and perform ultracentrifugation at 235,000 x g for 45 minutes at 4°C.

-

The resulting pellet is the tau oligomer-enriched fraction. Resuspend the pellet in a minimal volume of saline.

-

Sonicate the resuspended pellet on ice to ensure a homogenous suspension of tau seeds.

-

Store the prepared tau seeds at -80°C until use.

AD Seed-Induced Tau Aggregation in SH-SY5Y Cells

This cell-based assay is used to screen for compounds that can inhibit the propagation of tau pathology.

Protocol:

-

Culture human neuroblastoma SH-SY5Y cells in standard culture medium.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates).

-

Expose the cells to a predetermined concentration of AD-derived tau seeds.

-

Concurrently, treat the cells with the test compound (e.g., lansoprazole) or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours) to allow for the induction of tau aggregation.

-

Lyse the cells and separate the soluble and insoluble fractions by centrifugation.

-

Analyze the amount of aggregated tau in the insoluble fraction using methods such as Western blotting or ELISA with anti-tau antibodies.

Real-Time Quaking-Induced Conversion (RT-QuIC) Assay

RT-QuIC is a highly sensitive, cell-free assay that amplifies misfolded tau seeds, allowing for the quantitative assessment of tau aggregation and the effect of inhibitors.[5][6][7]

Protocol:

-

Prepare a reaction mixture containing recombinant tau protein as a substrate, a fluorescent dye that binds to amyloid fibrils (e.g., Thioflavin T), and a buffer solution.

-

Add the AD-derived tau seeds to the reaction mixture.

-

For inhibitor studies, co-incubate the reaction mixture with the test compound (lansoprazole) at the desired concentration.[4]

-

Place the reaction in a plate reader with shaking and heating capabilities.

-

The assay involves cycles of shaking and rest, which fragment the growing tau aggregates, creating more seeds for amplification.[7]

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of tau aggregates.

-

The lag phase and the maximum fluorescence intensity can be used to quantify the extent and rate of tau aggregation and the inhibitory effect of the compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., lansoprazole) and an immobilized protein (e.g., tau fibrils).[8][9]

Protocol:

-

Immobilize heparin-induced tau filaments or other forms of aggregated tau onto a sensor chip surface.

-

Prepare a series of dilutions of the analyte (lansoprazole) in a suitable running buffer.

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

-

After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte.

-

Regenerate the sensor surface to remove any bound analyte before the next injection.

-

Fit the resulting sensorgrams (plots of RU versus time) to appropriate binding models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Western Blotting for Soluble and Insoluble Tau

This technique is used to quantify the levels of soluble and insoluble tau protein in cell lysates or brain homogenates.

Protocol:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Separate the soluble and insoluble fractions by centrifugation. The sarkosyl-insoluble fraction is often analyzed for pathogenic tau aggregates.

-

Determine the protein concentration of the soluble fraction.

-

Resuspend the insoluble pellet in a sample buffer containing SDS.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total tau or phosphorylated tau (e.g., AT8, PHF1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amounts of soluble and insoluble tau.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of lansoprazole and tau.

Caption: Drug repositioning workflow for identifying tau aggregation inhibitors.

Caption: Proposed signaling pathway for lansoprazole's effect on tau.

Caption: Predicted binding sites of lansoprazole on a C-shaped tau filament.

Mechanism of Action and Future Directions

Lansoprazole is thought to inhibit tau aggregation through direct binding to tau filaments.[3][4] Mutational studies suggest that the amino acid residues Q351, H362, and K369 on C-shaped tau filaments are essential for this interaction.[3][10] Furthermore, lansoprazole may exert its neuroprotective effects by modulating intracellular signaling pathways.[3] Research indicates that it can suppress the p38 MAPK and ERK1/2 signaling pathways, both of which are implicated in the hyperphosphorylation of tau protein.[3]

The findings presented in this guide highlight lansoprazole as a promising candidate for drug repositioning in the treatment of Alzheimer's disease and other tauopathies. Its ability to cross the blood-brain barrier and its established safety profile in humans make it an attractive starting point for the development of novel tau-targeting therapeutics and diagnostic agents.[8][9] Future research should focus on elucidating the precise molecular interactions between lansoprazole and different tau isoforms and conformers, as well as further validating its efficacy in more advanced preclinical models. The development of lansoprazole-based radiotracers for PET imaging also holds significant potential for the early diagnosis and monitoring of tau pathology in patients.[1][11]

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. Selection of lansoprazole from an FDA-approved drug library to inhibit the Alzheimer’s disease seed-dependent formation of tau aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]

- 5. CSF RT-QuIC and the Diagnosis of Creutzfeldt–Jakob Disease | Springer Nature Experiments [experiments.springernature.com]

- 6. Real-Time Quaking- Induced Conversion Assays for Prion Diseases, Synucleinopathies, and Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time quaking-induced conversion - Wikipedia [en.wikipedia.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Protocol for the isolation and proteomic analysis of pathological tau-seeds [scholarworks.indianapolis.iu.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Lansoprazole Sodium: In Vitro Assay Protocols for Cell Viability Studies

Application Note

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely used to reduce gastric acid production by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells[1][2][3]. Beyond its anti-secretory effects, recent research has unveiled its potential as an anti-cancer agent, demonstrating cytotoxic and anti-proliferative effects across various cancer cell lines[4][5][6]. This has spurred interest in its off-target mechanisms, which include the induction of apoptosis, inhibition of key cell survival signaling pathways, and alteration of the tumor microenvironment[4][5][6][7].

This document provides detailed protocols for assessing the in vitro effects of lansoprazole sodium on cell viability, primarily focusing on the widely adopted MTT and WST-1 assays. These assays are crucial for determining the dose-dependent and time-dependent cytotoxicity of lansoprazole, enabling the calculation of key parameters such as the half-maximal inhibitory concentration (IC50). The provided methodologies are intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of lansoprazole.

Mechanism of Action in In Vitro Systems

While lansoprazole's primary target is the gastric proton pump, its effects on cancer cells in vitro are attributed to several other mechanisms:

-

V-ATPase Inhibition: In cancer cells, lansoprazole can inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for maintaining the acidic tumor microenvironment and intracellular pH homeostasis[6][8]. Inhibition of V-ATPase can disrupt these processes and enhance the efficacy of other chemotherapeutic agents[7][8].

-

Induction of Apoptosis: Studies have shown that lansoprazole can induce dose-dependent apoptosis in cancer cells[4].

-

Signaling Pathway Modulation: Lansoprazole has been found to inhibit critical cell survival pathways, including the PI3K/Akt/mTOR and Ras/Raf/ERK pathways, leading to decreased cell proliferation[5].

-

Antioxidant Effects: Lansoprazole can also exert cytoprotective effects in certain contexts by inducing the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a role in cellular antioxidant defenses[9][10].

Data Presentation: Cytotoxicity of Lansoprazole

The cytotoxic effects of lansoprazole have been evaluated across multiple human cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell viability by 50%, are summarized below.

Table 1: IC50 Values of Lansoprazole in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| A375 | Skin Melanoma | 72 | 99 | [4] |

| A549 | Non-small Cell Lung Cancer | 48 | 110.4 | [5] |

| A549 | Non-small Cell Lung Cancer | 72 | 69.5 | [5] |

| A549 | Lung Cancer | 72 | 217 | [4] |

| CACO-2 | Colorectal Cancer | 72 | 272 | [4] |

| MCF-7 | Breast Cancer | 72 | 208 | [4] |

| PANC-1 | Pancreatic Cancer | 72 | 181 | [4] |

Note: IC50 values can vary depending on experimental conditions, cell density, and specific assay protocols.

Experimental Protocols

Detailed methodologies for two common colorimetric cell viability assays, the MTT and WST-1 assays, are provided below. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals[11][12][13]. The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance after dissolving the crystals in a suitable solvent[12][13].

Materials:

-

This compound

-

Selected cell line and appropriate complete culture medium

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Lansoprazole Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various lansoprazole concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2[4].

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL)[14][15].

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[11][16].

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals[13].

-